molecular formula C9H17NO2 B13197068 2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde

2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde

Katalognummer: B13197068
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: DQZLWAMGXJBBOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol This compound is known for its unique structure, which includes a cyclohexyl ring, an aminomethyl group, and a hydroxyacetaldehyde moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde typically involves the reaction of cyclohexylamine with formaldehyde and a reducing agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The exact mechanism of action of 2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The compound may modulate signaling pathways and influence cellular functions through these interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[1-(Aminomethyl)cyclohexyl]acetic acid hydrochloride
  • 2-(1-(Aminomethyl)cyclohexyl)acetonitrile hydrochloride
  • Gabapentin

Uniqueness

2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .

Eigenschaften

Molekularformel

C9H17NO2

Molekulargewicht

171.24 g/mol

IUPAC-Name

2-[1-(aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde

InChI

InChI=1S/C9H17NO2/c10-7-9(8(12)6-11)4-2-1-3-5-9/h6,8,12H,1-5,7,10H2

InChI-Schlüssel

DQZLWAMGXJBBOY-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(CN)C(C=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.